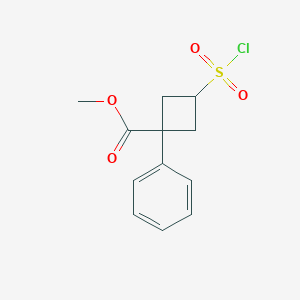

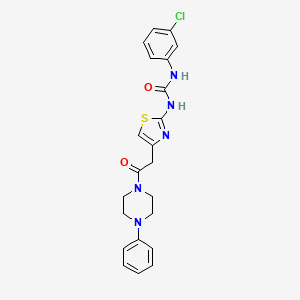

N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a method based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used . Another method involves the Bischler-Napieralski reaction conditions with phosphorus oxychloride to obtain a dihydroisoquinoline derivative .Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include multicomponent reactions, which involve the formation of multiple bonds in a single operation . These reactions are known for their efficiency, reduced waste, and high atom economy .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The structure of the compound, which includes a coumarin derivative, suggests it could be effective against a range of bacterial strains. Coumarins are known for their broad antimicrobial properties, including activity against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus . The compound’s efficacy in inhibiting bacterial growth makes it a candidate for further research in developing new antibiotics.

Antifungal Applications

Similar to its antibacterial properties, the compound’s coumarin moiety may also confer antifungal activity. Coumarins have been recognized for their potential in treating fungal infections, and this compound could be part of new antifungal treatments after thorough testing and development .

Anti-inflammatory Properties

The anti-inflammatory properties of coumarin derivatives are well-documented. This compound, with its coumarin core, could be explored for its effectiveness in reducing inflammation, which is a common symptom in various diseases and conditions .

Anticancer Research

Coumarin derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound’s structure suggests it may have similar applications in cancer treatment, warranting further investigation into its efficacy and mechanism of action .

Analgesic Potential

The analgesic properties of coumarins are another area of interest. This compound could be studied for its pain-relieving effects, potentially leading to the development of new pain management medications .

Enzyme Inhibition

Coumarins have been identified as inhibitors of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication. This compound could be researched for its potential to inhibit enzymes that are targets for drug development, offering a new approach to treating diseases caused by enzyme dysfunction .

Wirkmechanismus

While the exact mechanism of action for “N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide” is not specified in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Eigenschaften

IUPAC Name |

N-ethyl-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-3-15-14(18)16-6-4-11(5-7-16)20-12-8-10(2)19-13(17)9-12/h8-9,11H,3-7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSPEUAGKLSYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)OC2=CC(=O)OC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)

![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)

![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)

![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2741111.png)

![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)